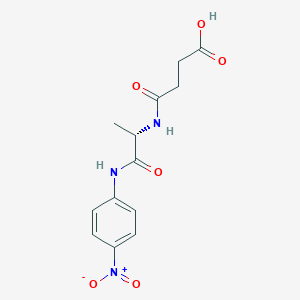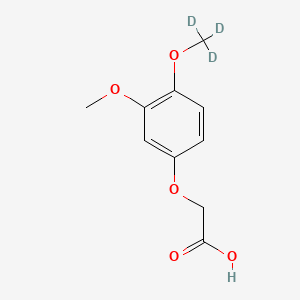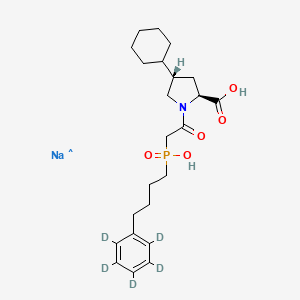
Fosinoprilat-d5 (sodium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fosinoprilat-d5 (sodium salt) is a labeled analogue of fosinoprilat, which is the active metabolite of fosinopril. Fosinopril is an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and some types of chronic heart failure . The compound is labeled with deuterium, which makes it useful in various scientific research applications, particularly in the study of metabolic pathways and pharmacokinetics.
Vorbereitungsmethoden
The synthesis of fosinoprilat-d5 (sodium salt) involves the incorporation of deuterium into the fosinoprilat molecule. The synthetic route typically starts with the precursor fosinopril, which undergoes hydrolysis to form fosinoprilat. The deuterium labeling is achieved through specific chemical reactions that replace hydrogen atoms with deuterium. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions .
Analyse Chemischer Reaktionen
Fosinoprilat-d5 (sodium salt) undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis of fosinoprilat-d5 results in the formation of its active form, which inhibits the angiotensin-converting enzyme. Common reagents used in these reactions include water, acids, and bases. The major product formed from the hydrolysis reaction is the active metabolite, fosinoprilat .
Wissenschaftliche Forschungsanwendungen
Fosinoprilat-d5 (sodium salt) is widely used in scientific research due to its labeled nature. It is particularly valuable in the study of metabolic pathways, as the deuterium labeling allows for precise tracking of the compound within biological systems. In chemistry, it is used as a reference standard in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy. In biology and medicine, it is used to study the pharmacokinetics and pharmacodynamics of ACE inhibitors. Additionally, it has applications in the pharmaceutical industry for the development and testing of new drugs .
Wirkmechanismus
The mechanism of action of fosinoprilat-d5 (sodium salt) is similar to that of fosinoprilat. It inhibits the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that regulates blood pressure. By inhibiting this enzyme, fosinoprilat-d5 reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure. The molecular targets involved in this pathway include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system .
Vergleich Mit ähnlichen Verbindungen
Fosinoprilat-d5 (sodium salt) is unique due to its deuterium labeling, which distinguishes it from other ACE inhibitors. Similar compounds include enalaprilat, lisinopril, and ramiprilat, which are also active metabolites of their respective prodrugs. these compounds do not contain deuterium, making fosinoprilat-d5 particularly valuable for research applications that require isotopic labeling .
Eigenschaften
Molekularformel |
C23H34NNaO5P |
|---|---|
Molekulargewicht |
463.5 g/mol |
InChI |
InChI=1S/C23H34NO5P.Na/c25-22(17-30(28,29)14-8-7-11-18-9-3-1-4-10-18)24-16-20(15-21(24)23(26)27)19-12-5-2-6-13-19;/h1,3-4,9-10,19-21H,2,5-8,11-17H2,(H,26,27)(H,28,29);/t20-,21+;/m1./s1/i1D,3D,4D,9D,10D; |
InChI-Schlüssel |
RDALMSKRUZHMJQ-NNLCYVJISA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCCCP(=O)(CC(=O)N2C[C@@H](C[C@H]2C(=O)O)C3CCCCC3)O)[2H])[2H].[Na] |
Kanonische SMILES |
C1CCC(CC1)C2CC(N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-methyl-2-({[1,2,4]triazolo[4,3-a]pyridin-3-yloxy}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12431152.png)
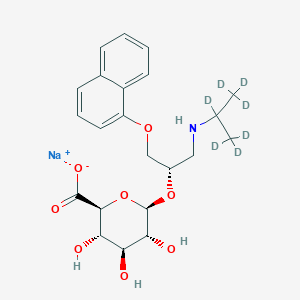
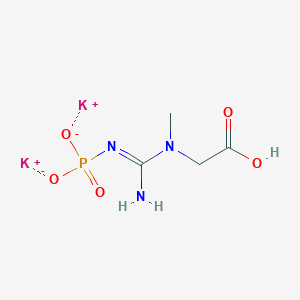
![methyl (4aR,7S)-7-acetyloxy-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12431169.png)

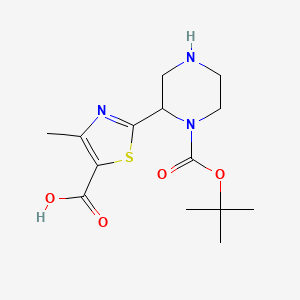

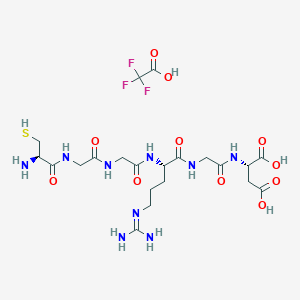
![(3Z)-2,3-Dihydro-7-hydroxy-3-[(4-methoxyphenyl)methylene]-4H-1-benzopyran-4-one](/img/structure/B12431216.png)
